Retinol-d8

Description

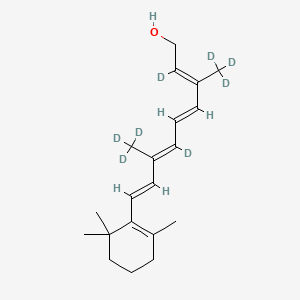

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

294.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-2,6-dideuterio-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,2D3,8D,13D |

InChI Key |

FPIPGXGPPPQFEQ-LORXLKFCSA-N |

Isomeric SMILES |

[2H]\C(=C(/C=C/C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])/[2H])\C([2H])([2H])[2H])\CO |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Retinol D8 for Research Applications

Synthetic Pathways for Deuterium (B1214612) Incorporation into Retinol (B82714)

The synthesis of deuterated retinoids, including Retinol-d8, involves strategic incorporation of deuterium atoms at specific molecular positions. This is typically achieved through multi-step chemical syntheses utilizing deuterated precursors and reagents.

Stereoselective Synthesis of Deuterated Retinol Analogues

The geometry of the polyene side chain in retinol is critical for its biological activity. organic-chemistry.org Traditional synthetic methods, such as the Wittig or Horner-Wadsworth-Emmons reactions, have been widely used for constructing the carbon skeleton of retinoids. organic-chemistry.orgresearchgate.net However, these reactions can often produce a mixture of E/Z (trans/cis) isomers, which are challenging to separate. organic-chemistry.org

For research applications where a specific isomer is required, stereoselective synthesis is essential. nih.gov Modern synthetic strategies increasingly employ palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which offer high stereoselectivity and efficiency in forming the double bonds of the polyene chain. organic-chemistry.org This approach allows for the controlled construction of the desired all-trans isomer, which is the most common form of retinol. organic-chemistry.orgnih.gov The synthesis of (R)-all-trans-13,14-dihydroretinol, for example, has been achieved using an E-selective Horner-Wadsworth-Emmons olefination and a Ru(II) catalyzed intramolecular hydrosilylation as key steps to ensure the correct stereochemistry. nih.govresearchgate.net Such stereocontrolled methods are vital for producing deuterated analogues with a defined three-dimensional structure.

Isotopic Labeling Strategies for this compound Precursors

The introduction of deuterium into the retinol molecule is accomplished by using isotopically labeled precursors. A common strategy involves the synthesis of a deuterated β-ionone ring, which serves as the foundational structure for the cyclohexene (B86901) ring of retinol. nih.govfit.edu For instance, deuterium atoms can be introduced into the methyl groups at the C1 position of the ring.

Another key strategy is the use of deuterated building blocks for the polyene side chain. A modified Wittig-Horner synthesis can be employed where deuterium is introduced via base-catalyzed exchange into appropriate intermediate compounds. elsevierpure.com For example, the synthesis of 10,19,19,19-²H₄-vitamin A utilizes this method to achieve high isotopic integrity. elsevierpure.com Similarly, the synthesis of 14,20,20,20-(²H₄) retinol and 12,14,20,20,20-(²H₅)-retinol has been achieved based on a Wittig-Horner reaction and deuterium exchange for the incorporation of deuterium. iastate.edu Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium at specific positions, such as the C10 position of the retinal side chain. nih.gov By combining deuterated ring precursors with deuterated side-chain synthons, molecules with high levels of deuterium incorporation, such as this compound, can be constructed.

Isotopic Purity and Enrichment Assessment

Determining the isotopic purity and enrichment of this compound is a critical quality control step. rsc.orgrsc.org This ensures the reliability of data generated when using the compound as a tracer or internal standard. The primary techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Determination of Deuterium Abundance and Distribution

Mass spectrometry is a powerful tool for determining the abundance of deuterium in a labeled molecule. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), can distinguish between the different isotopologs of retinol based on their precise mass-to-charge (m/z) ratios. jove.comnih.gov For example, Gas Chromatography Electron Capture Negative Chemical Ionization Mass Spectrometry (GC-ECNCI-MS) of derivatized retinol can produce specific fragment ions, with unlabeled retinol showing a major fragment ion at m/z 268 and this compound showing a corresponding fragment at m/z 276. jove.com

Methodologies for Quantifying Isotopic Homogeneity (e.g., d6, d7, d8 proportions)

Isotopic homogeneity refers to the distribution of different deuterated species within a sample of this compound. Ideally, the sample would consist entirely of the d8 species, but synthetic processes invariably lead to the presence of lesser-deuterated isotopologs (e.g., d7, d6) and potentially some unlabeled (d0) compound. rsc.org

The relative proportions of these species are quantified using mass spectrometry. nih.govresearchgate.net By analyzing the full scan mass spectrum, the peak areas or intensities of the ions corresponding to each isotopolog (d0 through d8) can be integrated. rsc.orgrsc.org The isotopic purity is then calculated based on the relative abundance of the target d8 isotopolog compared to the sum of all isotopologs. nih.govresearchgate.net For instance, an analysis might reveal a distribution such as 95% d8, 4% d7, and 1% d6. This detailed quantification is essential for accurate calculations in isotope dilution studies. rsc.org

Below is a table illustrating typical data obtained from a mass spectrometric analysis for isotopic homogeneity.

| Isotopolog | Mass-to-Charge (m/z) of Fragment Ion | Relative Abundance (%) |

| Retinol-d0 | 268 | 0.1 |

| Retinol-d1 | 269 | 0.3 |

| Retinol-d2 | 270 | 0.5 |

| Retinol-d3 | 271 | 0.7 |

| Retinol-d4 | 272 | 1.2 |

| Retinol-d5 | 273 | 1.8 |

| Retinol-d6 | 274 | 2.9 |

| Retinol-d7 | 275 | 17.6 |

| This compound | 276 | 75.0 |

| Data is hypothetical and for illustrative purposes, based on methodologies described in cited sources. rsc.orgresearchgate.net |

Structural Elucidation and Conformational Analysis of this compound (relevant for its use as a tracer)

The structural integrity of this compound is confirmed to ensure that the deuteration process has not altered the fundamental chemical structure of the molecule. rsc.org Techniques like ¹H and ¹³C NMR spectroscopy are used to verify the carbon skeleton and the configuration of the double bonds. hmdb.caresearchgate.net The ¹H NMR spectrum of deuterated retinol would show the absence of signals at positions where deuterium has replaced hydrogen, providing direct evidence of successful labeling. fit.edu

Stability and Storage Considerations for Research-Grade this compound

The utility of this compound as an internal standard and tracer in metabolic research is contingent upon its chemical integrity and isotopic purity. As with its non-labeled counterpart, this compound is susceptible to degradation, which can compromise experimental results. Therefore, stringent adherence to proper stability and storage protocols is critical for maintaining the quality of this research-grade compound.

This compound, like all retinoids, is particularly sensitive to several environmental factors that can catalyze its degradation. nih.govkoreancosmetics.cy The primary degradation pathways for retinol involve oxidation and isomerization, which are accelerated by exposure to oxygen, light, and heat. nih.govresearchgate.net The polyunsaturated side chain of the retinol molecule is the principal site of this oxidative attack. frontiersin.org

Key factors influencing the stability of this compound include:

Oxygen: Atmospheric oxygen is a major driver of retinol degradation, leading to the formation of various oxidation products, including retinaldehyde and retinoic acid, as well as epoxyretinols. nih.govnih.gov This process can significantly alter the chemical and physical properties of the compound, rendering it unsuitable for sensitive analytical applications.

Light: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photo-oxidation and isomerization of the all-trans configuration to less stable cis-isomers. nih.gov This photodegradation can occur rapidly, emphasizing the need for light-protected handling and storage at all times. koreancosmetics.cyrejuvenateface.co.uk

Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions. letsmakebeauty.comdiva-portal.org While this compound is more stable at lower temperatures, it can crystallize out of oil-based solutions when stored at refrigeration or freezing temperatures. skinident.world These crystals can typically be redissolved by gentle warming. skinident.world Long-term stability is significantly enhanced at temperatures of -20°C or, ideally, -80°C. researchgate.netnih.gov

pH: The stability of retinol is also influenced by pH, with optimal stability observed in slightly acidic environments. letsmakebeauty.com Formulations with highly acidic or alkaline pH can hasten its breakdown. letsmakebeauty.com

To mitigate these degradation factors, specific storage conditions are recommended for research-grade this compound. These guidelines are designed to preserve its chemical purity and isotopic enrichment for as long as possible.

Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | Store at -20°C for short-term and -80°C for long-term. researchgate.netnih.gov | Minimizes the rate of chemical degradation and oxidation. letsmakebeauty.com |

| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). diva-portal.orgskinident.world | Prevents oxidation by displacing atmospheric oxygen. odysseystreet.com |

| Light | Keep in amber or opaque containers at all times. koreancosmetics.cyrejuvenateface.co.ukletsmakebeauty.com | Protects the compound from light-induced degradation and isomerization. nih.gov |

| Form | Store as a lyophilized powder or in a deoxygenated solvent. | Lyophilized (freeze-dried) serum has shown greater stability than liquid-frozen serum. nih.gov If in solution, the solvent should be free of peroxides and oxygen. |

| Container | Use airtight, sealed containers, such as glass ampoules or vials with Teflon-lined caps. rejuvenateface.co.ukodysseystreet.com | Prevents exposure to air and moisture. koreancosmetics.cy |

In addition to these physical storage conditions, the chemical environment can be modified to enhance stability. The use of antioxidants is a common practice to protect retinoids from oxidative degradation. ulprospector.com

Common Stabilizers Used with Retinoids

| Stabilizer Type | Example(s) | Function |

|---|---|---|

| Antioxidants | Butylated hydroxytoluene (BHT), α-Tocopherol (Vitamin E), Sodium Ascorbate. researchgate.netresearchgate.net | Scavenge free radicals to inhibit the initiation and propagation of oxidation chain reactions. nih.gov |

| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA). nih.gov | Bind metal ions that can catalyze oxidative degradation. nih.gov |

For practical laboratory use, once a container of this compound is opened, the headspace should be flushed with an inert gas like argon or nitrogen before resealing to minimize exposure to oxygen. skinident.world If the compound is in a solvent, it should be used as quickly as possible. skinident.world Monitoring for changes in color, such as a shift from pale yellow to a deeper yellow or orange, can be an indicator of degradation. letsmakebeauty.com

Advanced Analytical Methodologies for Retinol D8 in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Techniques

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for retinoid analysis, offering high sensitivity and specificity that are crucial for distinguishing and quantifying molecules within intricate biological samples. nih.govresearchgate.net These techniques are particularly adept at handling the complexities of retinoid metabolism, where multiple isomers and metabolites with identical molecular weights may be present. nih.gov The successful bioanalysis of Retinol-d8 requires careful sample handling, typically under yellow or red light to prevent photo-isomerization and degradation, and often involves liquid-liquid extraction or protein precipitation to isolate the analytes from the matrix. nih.govresearchgate.netnih.gov

Achieving high-resolution chromatographic separation is critical for the accurate quantification of this compound and its metabolites, preventing co-elution with interfering endogenous compounds. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the most common approach.

Chromatographic Columns: C18 and C30 reversed-phase columns are frequently employed. C30 columns, in particular, offer enhanced shape selectivity for separating structurally similar and isomeric retinoids. nih.govnih.govnih.gov For instance, a method for analyzing d8-β-carotene and its d4-retinyl ester metabolites utilized a C30 column to achieve separation. nih.gov Other methods have successfully used C18 columns for the analysis of multiple retinoids in serum. thermofisher.com

Mobile Phases: Gradient elution is typically used to resolve the various retinoids and their metabolites, which span a range of polarities. Mobile phases are commonly composed of mixtures of water, methanol, and acetonitrile (B52724). thermofisher.comnih.gov To improve chromatographic peak shape and ionization efficiency, modifiers are often added. Acetic acid or formic acid can be used to enhance protonation in positive ion mode, while ammonium (B1175870) acetate (B1210297) can facilitate ion pair formation for acidic retinoids. thermofisher.comnih.gov Ternary solvent mixtures, such as hexane-ethanol-chloroform, have also been explored to improve the resolution of vitamin D metabolites, a principle that can be applied to retinoid separations to differentiate analogs. doi.org

Table 1: Exemplary LC Parameters for Deuterated Retinoid Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Reversed-phase C30 | nih.govnih.gov |

| Reversed-phase C18 (e.g., Accucore, ZORBAX SB) | thermofisher.comresearchgate.net | |

| RP-Amide (e.g., Ascentis Express) | researchgate.netsciex.com | |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.5% Acetic Acid | thermofisher.comumich.edu |

| Mobile Phase B | Acetonitrile and/or Methanol with 0.1% Formic Acid | thermofisher.comresearchgate.net |

| Elution Mode | Gradient | nih.govnih.govumich.edu |

| Special Considerations | Protection from light and oxidation is crucial during all steps. | nih.govnih.gov |

The choice of ionization source and its parameters are pivotal for maximizing the sensitivity and specificity of this compound detection.

Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common sources used for retinoid analysis. nih.govnih.gov APCI is often favored for its efficiency in ionizing non-polar compounds like retinol (B82714) and its esters. nih.govnih.govresearchgate.net It typically operates in positive ion mode, where retinoids like retinol form a characteristic protonated molecule that has lost water ([M+H-H₂O]⁺). nih.govnih.govnih.gov For this compound, the precursor ion would be expected at a higher m/z value reflecting the deuterium (B1214612) labeling.

Fragmentation: In tandem mass spectrometry (MS/MS), the precursor ion is fragmented to produce specific product ions. This fragmentation is crucial for structural confirmation and quantitative accuracy. For d4-retinol, a metabolite of d8-β-carotene, the MS/MS transition of m/z 273 → 94, 217 has been reported. nih.govresearchgate.net For this compound, a documented transition is m/z 277 → 98. nih.gov The fragmentation pathways are influenced by the stable polyene chain of the retinoid structure. Post-source decay laser desorption/ionization (PSD-LDI) MS has also been used to study these fragmentation patterns in detail, which can help in the characterization of unknown metabolites without authentic standards. nih.gov

For quantitative analysis, mass spectrometers are typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity.

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific ions rather than scanning the entire mass range. This increases the dwell time on the ions of interest, improving the signal-to-noise ratio. SIM has been successfully used for the HPLC-MS analysis of d8-β-carotene, monitoring for its specific mass-to-charge ratio (m/z 544.4 + 543.4). nih.gov While effective, SIM can be susceptible to interference from matrix components that have the same nominal mass as the analyte. waters.com

Multiple Reaction Monitoring (MRM): MRM offers a higher degree of specificity and is the gold standard for quantification in complex matrices. waters.com In this technique, a specific precursor ion (e.g., the [M+H-H₂O]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole. researchgate.net This precursor-product ion transition is highly specific to the analyte, significantly reducing background noise and matrix interference. nih.govwaters.com MRM has been extensively used for the sensitive quantification of various retinoids in plasma and other tissues, with methods achieving limits of quantification in the sub-ng/mL range. thermofisher.comresearchgate.net

Table 2: Mass Spectrometry Scan Modes for this compound Analysis

| Scan Mode | Principle | Application for this compound | Source(s) |

|---|---|---|---|

| Selected Ion Monitoring (SIM) | Monitors specific precursor ions. | Quantification of this compound or related deuterated compounds in less complex matrices. | nih.govwaters.com |

| Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions. | Highly selective and sensitive quantification of this compound and its metabolites in complex biological matrices like plasma and tissue. | nih.govresearchgate.netresearchgate.netwaters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Retinoid Isotope Analysis

Gas chromatography-mass spectrometry (GC-MS) provides an alternative platform for the analysis of stable isotope-labeled retinoids. While LC-MS is more common for analyzing a wide range of retinoid metabolites, GC-MS is a robust technique for isotope ratio measurements, particularly after appropriate sample preparation. nih.govnih.gov

Retinol and its hydroxylated metabolites are not sufficiently volatile or thermally stable for direct GC-MS analysis. Therefore, a chemical derivatization step is mandatory to convert them into less polar, more volatile, and more thermally stable analogues.

Silylation: The most common derivatization strategy for retinol is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. A widely used reagent for this purpose is O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.netnih.gov The resulting TMS-ether of this compound is amenable to separation by gas chromatography.

Dehydration: An alternative approach involves the dehydration of retinol to form its anhydroretinol derivative. This has been used in isotope dilution methods for determining total body vitamin A stores. nih.gov

For high-sensitivity detection of the derivatized this compound, Electron Capture Negative Chemical Ionization (ECNCI) is a highly effective technique.

Mechanism: In ECNCI, a reagent gas like methane (B114726) is introduced into the ion source. Low-energy thermal electrons are generated, which are efficiently captured by electronegative analytes (or their derivatives) to form negative ions. This is a very "soft" ionization technique that often results in less fragmentation and a strong molecular ion signal, leading to high sensitivity.

Application: Methods have been described that use ECNCI for quantifying deuterium-labeled retinol isotopes. researchgate.netnih.gov The analysis typically involves a capillary GC column (e.g., methyl siloxane) with helium as the carrier gas and methane as the reagent gas for ionization. researchgate.netnih.gov This approach is particularly useful for accurately measuring the ratio of labeled to unlabeled retinol in serum for vitamin A kinetic studies. nih.gov

Table 3: Common GC-MS Parameters for this compound Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Derivatization Reagent | O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS) | researchgate.netnih.gov |

| GC Column | Methyl siloxane capillary column (e.g., HP-1) | researchgate.netnih.gov |

| Carrier Gas | Helium | researchgate.netnih.gov |

| Ionization Mode | Electron Capture Negative Chemical Ionization (ECNCI) | researchgate.netnih.gov |

| Reagent Gas | Methane | researchgate.netnih.gov |

Addressing Matrix Effects and Ion Suppression in Quantitative Bioanalysis

Matrix effects are a primary concern in quantitative LC-MS, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. chromatographyonline.com This phenomenon can severely compromise the accuracy, reproducibility, and sensitivity of the analysis. chromatographyonline.com Biological matrices such as plasma, serum, and tissue homogenates are particularly challenging due to their high content of lipids, proteins, and other metabolites. nih.gov

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.combiopharmaservices.com this compound, a deuterated analog of retinol, serves as an ideal internal standard for the quantification of endogenous retinol.

A SIL-IS is structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). biopharmaservices.com This near-identical chemical and physical nature ensures that the SIL-IS and the analyte exhibit very similar behavior throughout the entire analytical process, including extraction, chromatography, and ionization. biopharmaservices.comresearchgate.net

During LC-MS analysis, this compound co-elutes with the endogenous retinol. nih.gov Consequently, both compounds experience the same degree of ion suppression or enhancement caused by the matrix. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is effectively normalized. biopharmaservices.com This approach significantly improves the accuracy and precision of the quantification. The use of this compound has been successfully demonstrated in the analysis of retinoids across diverse biological matrices, including various tissues and plasma. nih.gov

Table 1: Impact of Tissue Matrix on this compound Internal Standard Response Data adapted from studies on mouse tissues, showing the variability in internal standard signal due to matrix effects. The response is presented as a percentage of the average internal standard peak area in a reference matrix (e.g., spiked serum). A value of 100% indicates no relative matrix effect compared to the reference.

| Tissue Type | Average IS Peak Area (% of Reference) | Variability (Range) |

| Liver | 85% | 70-100% |

| Lung | 110% | 95-125% |

| Kidney | 75% | 60-90% |

| Brain | 95% | 88-105% |

While SIL-IS compensates for matrix effects, several strategies can be employed to minimize the interferences themselves:

Efficient Chromatographic Separation: Optimizing the liquid chromatography method is crucial. The use of high-resolution columns, such as those with smaller particle sizes (e.g., UPLC) or different stationary phase chemistries (e.g., C18, Phenyl), can achieve better separation of retinol from interfering lipids and metabolites. nih.govresearchgate.net Gradient elution programs, which vary the mobile phase composition over time, are often used to resolve complex mixtures. thermofisher.comscirp.org

Selective Sample Preparation: The goal of sample preparation is to remove as many interfering components as possible while efficiently recovering the analyte. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more selective than simple protein precipitation and can effectively reduce lipid content. researchgate.netthermofisher.com

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract. mdpi.com However, this strategy is only viable if the analyte concentration is high enough to remain above the method's limit of quantification after dilution. mdpi.com

Sample Preparation Techniques for this compound Quantification

The selection of an appropriate sample preparation technique is critical for successful bioanalysis. The method must be optimized for the specific biological matrix to ensure efficient extraction of retinol and this compound while minimizing the co-extraction of interfering substances. nih.govresearchgate.net

Given the lipophilic nature of retinol, extraction is typically performed using organic solvents. nih.govresearchgate.net The two most common approaches for plasma, serum, and tissue homogenates are protein precipitation (PPT) and liquid-liquid extraction (LLE). thermofisher.comthermofisher.com

Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., serum or plasma). thermofisher.com The solvent denatures and precipitates the majority of proteins, which are then removed by centrifugation. While fast, this method is less clean than LLE and may result in significant matrix effects. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE offers a more selective extraction. After protein denaturation, often with an alcohol like ethanol, a water-immiscible solvent such as hexane (B92381) or a mixture of solvents (e.g., ethanol/ethyl acetate) is added. nih.govresearchgate.net The retinoids partition into the organic layer, leaving more polar interfering compounds in the aqueous layer. This method is highly effective for reducing interferences from complex matrices like liver tissue or breast milk. nih.govnih.gov A two-round LLE can be performed for even cleaner extracts. researchgate.net

Table 2: Recommended Sample Preparation Methods for Retinoid Analysis This table summarizes common extraction protocols for quantifying retinoids (including retinol and its internal standard this compound) from different biological matrices.

| Biological Matrix | Recommended Method | Key Steps & Solvents | Reference |

| Plasma/Serum | Protein Precipitation | Addition of ice-cold acetonitrile containing the internal standard. | researchgate.net |

| Plasma/Serum | Liquid-Liquid Extraction | Protein precipitation with acetonitrile, followed by extraction with methyl-tert-butyl ether. | thermofisher.com |

| Liver Tissue | Liquid-Liquid Extraction | Homogenization, followed by a two-round extraction with hexanes from an acidified homogenate. | nih.gov |

| Breast Milk | Liquid-Liquid Extraction | Protein precipitation followed by LLE. | nih.gov |

| Cells (in culture) | Liquid-Liquid Extraction | Scrape cells in buffer, add internal standard, add KOH in ethanol, and extract with hexanes. | researchgate.net |

Retinoids are highly susceptible to degradation through isomerization and oxidation when exposed to light and atmospheric oxygen. nih.govnih.gov The conjugated polyene chain in the retinol molecule is the primary site of this instability. Exposure to standard fluorescent room lighting for as little as 10 minutes can cause detectable isomerization, while sunlight can lead to severe degradation within 30 minutes. nih.gov

To ensure the integrity of the sample and the accuracy of the results, the following precautions are mandatory:

Light Protection: All sample handling steps, from collection and homogenization to extraction and final analysis, must be performed under yellow or red light to prevent photo-isomerization and degradation. nih.govnih.gov The use of amber vials and foil-wrapping of sample tubes is also essential. researchgate.net

Oxygen Exclusion: While more challenging to control, minimizing exposure to oxygen is also important. This can be achieved by working quickly, keeping samples on ice to reduce reaction rates, and in some cases, flushing sample vials with an inert gas like nitrogen or argon before sealing. thermofisher.com The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can also help prevent oxidative degradation. researchgate.net

Method Validation and Quality Control in this compound Bioanalysis

A bioanalytical method must be rigorously validated to ensure it is reliable and suitable for its intended purpose. fda.gov Method validation demonstrates that the analytical procedure is accurate, precise, and specific for the quantification of retinol using this compound in a given biological matrix. nih.gov Key validation parameters are established according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.gov

The validation process involves a series of experiments to assess the following characteristics:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. fda.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high QC levels, by analyzing replicate samples on different days. scirp.orgnih.gov

Calibration Curve (Linearity): The relationship between the instrument response and the known concentration of the analyte. The curve should be linear over the expected concentration range of the study samples. A coefficient of determination (R²) greater than 0.99 is generally required. thermofisher.comscirp.org

Sensitivity: The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision, known as the Lower Limit of Quantification (LLOQ). thermofisher.com

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. scirp.orgnih.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions that samples may experience, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. scirp.orgfda.gov

Quality control (QC) samples, prepared at different concentrations within the calibration range, are analyzed with every batch of study samples to ensure the continued validity of the method and the integrity of the results. fda.gov

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation Based on FDA guidelines, this table outlines common criteria for the validation of a quantitative LC-MS method.

| Validation Parameter | Acceptance Criteria |

| Precision (CV%) | Within-run and between-run precision should be ≤15% (≤20% at LLOQ). |

| Accuracy (% Bias) | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |

| Linearity (R²) | Coefficient of determination should be ≥0.99. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Stability | Analyte concentration should be within ±15% of the baseline concentration under tested conditions. |

Assessment of Sensitivity, Specificity, and Reproducibility

The validation of an analytical method is crucial to ensure reliable and accurate results. This involves a thorough assessment of its sensitivity, specificity, and reproducibility.

Sensitivity is typically defined by the lower limit of detection (LLOD) and the lower limit of quantitation (LLOQ). For retinoids, including retinol, highly sensitive methods have been developed using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). These methods can achieve LLOQs in the sub-ng/mL range, which is critical for detecting the low endogenous concentrations of some retinoids in biological samples. thermofisher.com For instance, a UPLC-MS/MS method for the simultaneous analysis of vitamins A and E in serum reported a limit of quantification (LOQ) for vitamin A (retinol) of 50 ng/mL. lcms.czwaters.com Another sensitive LC-MS/MS method determined the LLOQ to be in the sub-ng/mL levels for various retinoids and their metabolites in biological samples. thermofisher.com

Specificity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample. The use of tandem mass spectrometry (MS/MS) provides high specificity through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, such as this compound. thermofisher.com This minimizes interference from the complex biological matrix. waters.com The chromatographic separation, for example by UHPLC, further enhances specificity by separating isomers and other closely related compounds. nih.gov

Reproducibility is evaluated by assessing the precision of the method, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). This is measured through intra-assay (within-day) and inter-assay (between-day) variability. A liquid chromatography/mass spectrometry (LC/MS/MS) assay for quantifying retinoic acid reported an intra-assay CV of 5.4 ± 0.4% and an inter-assay CV of 8.9 ± 1.0%. nih.gov Another study on various retinoids demonstrated excellent reproducibility with a CV of less than 10%. thermofisher.com

The following interactive table summarizes the performance characteristics of a representative UPLC-MS/MS method for the analysis of Vitamin A (Retinol), for which this compound is a common internal standard.

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 50 ng/mL | lcms.czwaters.com |

| Linearity (r²) | ≥0.997 | waters.comwaters.com |

| Intra-assay Precision (%CV) | 5.4 ± 0.4% | nih.gov |

| Inter-assay Precision (%CV) | 8.9 ± 1.0% | nih.gov |

| Instrumental Precision (%CV) | 0.5 - 2.9% | nih.gov |

| Accuracy | >97% (>100 fmol) | nih.gov |

Evaluation of Retinoid Stability in Stored Biological Samples

The stability of retinoids in biological samples during storage is a critical factor that can affect the accuracy of quantification. Retinoids are known to be susceptible to degradation from light, heat, and oxidation. nih.gov Therefore, proper sample handling and storage conditions are essential.

Studies have shown that retinoids are relatively stable in biological matrices like serum and plasma when stored at low temperatures and protected from light. nih.gov For instance, the stability of retinol in human plasma has been evaluated under different storage conditions. When stored at -20°C or -80°C, retinol showed minimal degradation for up to 90 days. nih.gov Another report indicated that serum retinol was stable for five months at -20°C and for 28 months at -70°C. nih.gov It has also been observed that after a year of storage at -80°C, the measured concentrations of all-trans-retinoic acid in liver samples were within the range of analytical variability, suggesting good stability. nih.gov

To minimize degradation, biological samples intended for retinoid analysis should be protected from light immediately after collection and stored at -80°C until analysis. nih.govjove.com The use of a stable isotope-labeled internal standard like this compound, added to the sample prior to extraction, can help to account for any potential degradation or loss during sample processing. nih.gov

The table below outlines the stability of retinol in human plasma under different storage conditions.

| Storage Temperature | Duration | Stability | Reference |

| -20°C | Up to 90 days | Minimal degradation | nih.gov |

| -80°C | Up to 90 days | Minimal degradation | nih.gov |

| -20°C | 5 months | Stable | nih.gov |

| -70°C | 28 months | Stable | nih.gov |

| -80°C | 1 year (for atRA in liver) | Within analytical variability | nih.gov |

Applications of Retinol D8 in Kinetic and Metabolic Research

Tracing Vitamin A Absorption and Systemic Distribution

The use of stable isotopes like Retinol-d8 has revolutionized the understanding of vitamin A absorption and its subsequent journey through the body. These labeled compounds act as signals that can be meticulously tracked, providing precise data on metabolic pathways.

A significant application of deuterated retinoids is in determining the efficiency with which the body converts dietary provitamin A carotenoids, such as beta-carotene, into retinol (B82714). In these studies, a known amount of a deuterated carotenoid, like β-carotene-d8, is administered to subjects. This labeled precursor is then enzymatically cleaved in the intestine to form labeled retinaldehyde, which is subsequently reduced to labeled retinol (retinol-d4).

To accurately quantify this conversion, a separate, known amount of a labeled retinyl ester, such as retinyl acetate-d8, is often co-administered as a reference. nih.gov The d8-labeled retinyl ester is absorbed and hydrolyzed to this compound. By comparing the plasma concentrations of the newly formed retinol-d4 (from the carotenoid) to the this compound (from the reference dose), researchers can calculate the bioconversion efficiency. nih.gov Studies have shown a wide range in the conversion efficiency of dietary β-carotene to retinol, with reported ratios varying from 3.6:1 to 28:1 by weight, highlighting significant variability between individuals and studies. nih.govnih.gov

One study investigating the vitamin A equivalence of β-carotene used two different doses of deuterated β-carotene (β-C-d8). The results showed that the conversion efficiency was dose-dependent. imrpress.com

Table 1: Bioconversion Efficiency of Deuterated β-Carotene (β-C-d8) to Retinol

| Dose of β-C-d8 | Retinol Equivalence (by weight) |

| 6 mg | 1 mg retinol is equivalent to 3.8 mg β-carotene |

| 126 mg | 1 mg retinol is equivalent to 55 mg β-carotene |

This table illustrates the dose-dependent nature of β-carotene bioconversion as determined by stable isotope studies. imrpress.com

Following intestinal absorption, newly acquired vitamin A, including administered this compound, is esterified and packaged into chylomicrons. researchgate.netresearchgate.net These lipoprotein particles are then secreted into the lymphatic system before entering the bloodstream. researchgate.net By collecting blood samples at various time points after administration of this compound, researchers can track its appearance first in the chylomicron fraction and subsequently in total plasma.

This kinetic analysis provides critical insights into the rate of intestinal absorption, chylomicron assembly, and clearance. researchgate.net Retinyl esters, including the labeled ones, are the primary form of vitamin A transported in chylomicrons and their remnants. nih.gov The peak appearance of labeled retinol in plasma after an oral dose is typically observed at around 12 hours, after which the concentration declines as the tracer is distributed to various tissues. nih.gov The measurement of labeled retinyl esters (like d4-retinyl esters from a d8-β-carotene dose) in the chylomicron fraction offers a direct view of the absorption and initial metabolic processing of dietary vitamin A precursors. researchgate.net

Elucidation of Whole-Body Vitamin A Kinetics Using Stable Isotope Dilution

The retinol isotope dilution (RID) technique is a cornerstone method for assessing vitamin A status and kinetics across the entire body. iaea.orgnih.gov This method involves administering a precise dose of a labeled form of vitamin A, such as this compound or ¹³C-labeled retinyl acetate (B1210297), and then measuring its dilution in the body's unlabeled vitamin A pools over time. iaea.orgnutrition.org

After the labeled retinol tracer is administered and has had time to mix with the body's total vitamin A stores (a process that can take several days), the ratio of labeled to unlabeled retinol in a plasma sample is measured. iaea.org This ratio, known as the specific activity, allows for the calculation of the total body pool size of vitamin A. nih.govnih.gov The fundamental principle is that the extent of dilution of the tracer is inversely proportional to the size of the body's vitamin A stores.

The RID method provides a quantitative estimate of total body stores, which can be used to classify an individual's vitamin A status from deficient to excessive. iaea.org For instance, a study in Bangladeshi men with initially small vitamin A pool sizes (0.059 ± 0.032 mmol) used a paired-deuterated retinol dilution technique to estimate the daily intake needed to maintain those stores. nih.gov

Table 2: Predicted Total Body Vitamin A Stores in Children from Different Countries Using Isotope Dilution

| Country | Age Range (months) | Predicted Total Body Vitamin A Stores (μmol) |

| Bangladesh | 9-17 | 198 |

| Philippines | 12-18 | 533 |

| Guatemala | 35-65 | 1062 |

This table shows the application of retinol isotope dilution to determine vitamin A stores in different pediatric populations, revealing faster kinetics in the Bangladeshi children. nutrition.org

Whole-body vitamin A metabolism is a dynamic process involving extensive recycling of retinol between the plasma and various tissue compartments, primarily the liver where over 80% of the body's vitamin A is stored as retinyl esters. researchgate.netfrontiersin.org Compartmental modeling, applied to kinetic data from this compound tracer studies, is used to quantify these complex dynamics.

After initial distribution, a portion of the labeled retinol tracer is taken up by tissues. Over time, as the body utilizes and replaces retinol, the tracer is released back into the plasma. This reappearance of the tracer in circulation, often seen as a secondary, slower decline phase in the plasma concentration curve, is indicative of retinol recycling. nih.gov Model-based compartmental analysis of these kinetic data allows researchers to estimate the rates of transfer between different body pools, such as the plasma, liver, and other extrahepatic tissues. nih.govnih.gov For example, kinetic models have predicted that a single molecule of retinol may recycle from tissues back to the plasma multiple times before it is irreversibly utilized. nih.gov

Organ-Specific Retinol Metabolism and Homeostasis

While the liver is the central organ for vitamin A storage and metabolism, other tissues also play crucial roles in activating and utilizing retinol. researchgate.netnih.gov this compound can be used to investigate the metabolic fate of vitamin A in specific organs and cell types. Once delivered to a target tissue, retinol can be either stored as retinyl esters or oxidized to its biologically active form, retinoic acid, which regulates gene expression. nih.govuab.edu

Liver as a Central Hub for this compound Storage and Release

The liver is the primary organ for the storage and regulation of vitamin A. nih.govmdpi.commdpi.com Following absorption from the intestine, retinol, including administered this compound, is transported to the liver within chylomicron remnants. mdpi.comamegroups.orgmdpi.com Within the liver, hepatocytes initially take up the retinol. amegroups.org Subsequently, in a state of sufficient vitamin A, it is transferred to hepatic stellate cells (HSCs) for esterification and storage as retinyl esters in lipid droplets. nih.govnih.govnih.gov These hepatic stores, comprising 80-90% of the body's total retinoid content, are crucial for maintaining stable plasma retinol concentrations. mdpi.comamegroups.org

Kinetic studies utilizing labeled retinol, such as this compound, have been instrumental in quantifying the dynamics of these hepatic processes. These studies reveal a significant mobilization of hepatic retinyl ester stores to maintain plasma retinol levels, especially during periods of insufficient dietary intake. mdpi.com For instance, research in animal models has demonstrated a substantial depletion of hepatic retinoid stores during liver regeneration, highlighting the liver's role in supplying vitamin A for tissue repair. nih.gov

The mobilization of these stores involves the hydrolysis of retinyl esters back to retinol by retinyl ester hydrolases. mdpi.com The released retinol then binds to retinol-binding protein 4 (RBP4) and is secreted into the bloodstream to be transported to various tissues. mdpi.com Tracer studies with labeled retinol have shown that a large amount of retinol moves through the plasma daily, with a significant portion being recycled back to the liver, indicating a highly efficient system of retinol conservation and redistribution. nih.gov

| Parameter | Description | Significance in this compound Research |

|---|---|---|

| Hepatic this compound Uptake | Uptake of this compound from chylomicron remnants by hepatocytes. | Quantifies the initial rate of liver clearance of dietary vitamin A. |

| Transfer to Hepatic Stellate Cells (HSCs) | Movement of this compound from hepatocytes to HSCs for storage. | Elucidates the intercellular trafficking of retinol within the liver. |

| Esterification to Retinyl-d8 Esters | Conversion of this compound to retinyl esters by LRAT and ARAT. | Measures the rate of vitamin A storage in the liver. |

| Mobilization of Retinyl-d8 Esters | Hydrolysis of stored retinyl-d8 esters back to this compound. | Determines the rate of release of stored vitamin A to meet bodily needs. |

| Release into Plasma | Secretion of this compound bound to RBP4 into the circulation. | Quantifies the liver's contribution to maintaining systemic retinol homeostasis. |

Extrahepatic Pools and Their Contribution to Systemic Retinol Dynamics

Tracer kinetic studies have demonstrated extensive recycling of retinol between the plasma and these extrahepatic tissues. nih.govnih.gov This recycling is a prominent feature of plasma retinol kinetics and indicates that these tissues can both take up retinol from circulation and release it back. nih.gov For example, it has been shown that a significant percentage of chylomicron retinyl esters are delivered directly to peripheral tissues in rodents. amegroups.org

The kidneys, in particular, have been identified as having the capacity to synthesize and secrete RBP, suggesting their active participation in retinol homeostasis. nih.gov Adipose tissue also serves as a considerable storage site for retinoids. nih.gov The contribution of these extrahepatic sites becomes particularly important in understanding the whole-body response to fluctuations in vitamin A intake and demand. The use of this compound allows researchers to trace the movement of retinol into and out of these various tissue pools, providing a more complete picture of vitamin A metabolism.

| Extrahepatic Tissue | Role in Retinol Dynamics | Findings from Labeled Retinol Studies |

|---|---|---|

| Adipose Tissue | A significant site for retinoid storage and RBP synthesis. nih.gov | Demonstrated uptake and storage of labeled retinol. |

| Kidneys | Potential for RBP synthesis and secretion; involved in retinol recycling. nih.gov | Modeling studies show retinol recycling to the plasma. nih.gov |

| Lungs | Able to accumulate some retinyl ester stores. nih.gov | Tracer studies indicate uptake from circulation. |

| Intestine | Site of absorption and initial esterification; can also store retinyl esters. nih.govnih.gov | Labeled retinol studies track absorption efficiency and local metabolism. |

Tissue-Specific Enzymatic Conversion Pathways (e.g., Cornea, Intestine)

The conversion of retinol to its biologically active forms is a tissue-specific process mediated by a series of enzymes. This compound can be used to trace these conversion pathways in various tissues. The primary metabolic activation of retinol involves its oxidation to retinaldehyde, which is then further oxidized to retinoic acid. nih.govresearchgate.net

In the intestine , dietary retinyl esters are first hydrolyzed to retinol before absorption by mucosal cells. nih.govnih.gov Inside the enterocyte, retinol is bound by cellular retinol-binding protein II (CRBP-II) and re-esterified, primarily by lecithin (B1663433):retinol acyltransferase (LRAT). nih.govnih.gov The resulting retinyl esters are then incorporated into chylomicrons for transport. mdpi.comnih.gov Using this compound as a tracer allows for the quantification of the efficiency of these intestinal absorption and esterification processes.

In the cornea and the broader visual cycle, the enzymatic conversion of retinol is critical for vision. dntb.gov.uamdpi.com Retinol dehydrogenases (RDHs) are responsible for the oxidation of retinol to retinal. dntb.gov.ua Specifically, in the retinal pigmented epithelium (RPE), 11-cis-retinol (B117599) is oxidized to 11-cis-retinal, the chromophore of rhodopsin. nih.govmdpi.com Studies with labeled retinoids help to elucidate the kinetics of these enzymatic reactions, which are vital for maintaining visual function.

Different tissues express distinct profiles of retinol metabolizing enzymes, leading to tissue-specific regulation of retinoic acid production. uab.edu For instance, specific retinol dehydrogenases have been identified that are highly expressed in the skin and are crucial for local retinoic acid biosynthesis. uab.edu

Investigating the Metabolism of Retinyl Esters and Retinoic Acid from Labeled Precursors

The use of this compound as a precursor allows for detailed investigation into the formation and fate of its key metabolites: retinyl esters and retinoic acid.

Retinyl Esters: this compound is enzymatically esterified to form retinyl-d8 esters, the primary storage form of vitamin A. nih.gov The enzyme lecithin:retinol acyltransferase (LRAT) is responsible for the majority of this esterification in the body. nih.govcapes.gov.br By tracking the appearance of retinyl-d8 esters in various tissues after the administration of this compound, researchers can determine the rates and sites of vitamin A storage. The predominant forms of retinyl esters found in the body are retinyl palmitate, oleate, and stearate. amegroups.org

Retinoic Acid: The conversion of retinol to retinoic acid is a crucial, irreversible step in the activation of vitamin A for its functions in gene regulation. nih.govresearchgate.net This two-step oxidation process is carried out by retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs). nih.govresearchgate.net By administering this compound and subsequently measuring the levels of retinoic acid-d8, it is possible to quantify the rate of its synthesis in different tissues. Such studies have been vital in understanding how retinoic acid homeostasis is maintained and how it is altered in various physiological and pathological conditions. nih.govresearchgate.net For example, studies have shown that retinoic acid can regulate the expression of genes involved in its own metabolism, creating a feedback loop.

The metabolic pathway from this compound can be summarized as follows:

This compound → (Reversible, catalyzed by RDHs) → Retinaldehyde-d8

Retinaldehyde-d8 → (Irreversible, catalyzed by RALDHs) → Retinoic Acid-d8

This compound → (Esterification, catalyzed by LRAT/ARAT) → Retinyl-d8 Esters (Storage)

Retinyl-d8 Esters → (Hydrolysis, catalyzed by REHs) → This compound (Mobilization)

| Metabolite | Enzymes Involved | Metabolic Role | Insights from this compound Tracing |

|---|---|---|---|

| Retinyl-d8 Esters | LRAT, ARAT | Storage form of vitamin A. nih.gov | Quantification of storage rates and tissue distribution. |

| Retinaldehyde-d8 | RDHs | Intermediate in retinoic acid synthesis and essential for vision. nih.gov | Determination of the kinetics of the first oxidation step. |

| Retinoic Acid-d8 | RALDHs | Active metabolite for gene regulation. nih.govresearchgate.net | Measurement of synthesis rates and understanding of homeostatic control. |

Mechanistic Insights from Retinol D8 Tracer Studies

Understanding Enzyme Activities in Retinoid Metabolic Pathways

Retinol-d8 is an invaluable tool for dissecting the roles and kinetics of key enzymes involved in the synthesis and degradation of retinoids. Its distinct mass allows for clear differentiation from endogenous, non-labeled retinoids, enabling precise measurement of metabolic flux through various enzymatic steps.

The esterification of retinol (B82714) is a critical step for its storage and is primarily catalyzed by two enzymes: Lecithin (B1663433):Retinol Acyltransferase (LRAT) and Acyl-CoA:Retinol Acyltransferase (ARAT). This compound tracer studies have been instrumental in differentiating and characterizing the activities of these two enzymes.

Lecithin:Retinol Acyltransferase (LRAT) is the primary enzyme responsible for retinol esterification in tissues like the retinal pigment epithelium (RPE) and the liver. nih.govnih.govwikipedia.org It catalyzes the transfer of an acyl group from the sn-1 position of lecithin (phosphatidylcholine) to retinol, forming retinyl esters. nih.govresearchgate.net Studies using deuterated retinol allow for the direct measurement of LRAT's enzymatic rate by tracking the formation of deuterated retinyl esters. This approach has confirmed that LRAT is crucial for building and maintaining the body's vitamin A stores. nih.gov In the eye, LRAT's role is essential for the visual cycle, as the retinyl esters it produces are the direct substrate for the isomerase RPE65. nih.govresearchgate.net The absence of LRAT activity leads to a severe depletion of retinyl esters, impairing vision. nih.govresearchgate.net

Acyl-CoA:Retinol Acyltransferase (ARAT) provides an alternative pathway for retinol esterification, utilizing acyl-Coenzyme A (acyl-CoA) as the acyl donor. nih.govnih.govwikipedia.org Tracer studies with this compound can quantify the contribution of ARAT to the total pool of retinyl esters. While LRAT is generally dominant, ARAT activity has been identified in various tissues, including the liver, small intestine, and RPE. nih.govnih.gov Research indicates that ARAT's role may become more significant under conditions of high retinol concentration, suggesting it complements LRAT to manage retinol levels. nih.gov Radiation inactivation analysis has provided physical evidence that ARAT and LRAT are independent enzymes with different molecular sizes. nih.gov

Interactive Data Table: Comparative Properties of LRAT and ARAT

| Feature | Lecithin:Retinol Acyltransferase (LRAT) | Acyl-CoA:Retinol Acyltransferase (ARAT) |

|---|---|---|

| Primary Acyl Donor | Phosphatidylcholine (Lecithin) nih.gov | Acyl-Coenzyme A nih.gov |

| Primary Substrate | All-trans-retinol nih.gov | All-trans-retinol wikipedia.org |

| Key Function | Vitamin A storage, Visual cycle nih.govwikipedia.org | Complements LRAT, especially at high retinol levels nih.gov |

| Tissue Distribution | RPE, Liver, other tissues nih.govwikipedia.org | Liver, Small Intestine, RPE nih.govnih.gov |

| Kinetic Profile | High affinity (lower KM) for retinol nih.gov | Lower affinity (higher KM) for retinol nih.gov |

The reversible oxidation of retinol to retinaldehyde is a rate-limiting step in the biosynthesis of retinoic acid and a critical reaction in the visual cycle, catalyzed by Retinol Dehydrogenases (RDHs). mdpi.comwikipedia.org this compound tracer studies enable the precise monitoring of this conversion. By measuring the appearance of retinaldehyde-d8 and subsequent metabolites, researchers can assess the in vivo activity of RDHs. nih.gov

There are multiple RDH enzymes, and their specific roles can vary by tissue and cellular location. mdpi.comnih.govresearchgate.net For instance, in the visual cycle, RDHs in photoreceptor cells reduce all-trans-retinal (B13868) to all-trans-retinol, while RDHs in the RPE oxidize 11-cis-retinol (B117599) to 11-cis-retinal. mdpi.comresearchgate.netnih.gov Using this compound allows for the kinetic analysis of these specific reactions within their native cellular environments, helping to unravel the functional redundancy and specificity of different RDH isoforms. mdpi.com

Role of Cellular Retinol-Binding Proteins (CRBPs) in Deuterated Retinol Transport and Metabolism

Cellular Retinol-Binding Proteins (CRBPs) are crucial for the intracellular transport and metabolic channeling of retinol. nih.govmssm.edu These proteins bind retinol with high affinity, protecting it from non-specific degradation and presenting it as a preferred substrate to key enzymes. nih.gov

Tracer studies with this compound have illuminated the functional significance of CRBPs. When this compound is introduced, its metabolic fate can be compared in the presence or absence of specific CRBP types (e.g., CRBP1, CRBP2). Research has shown that CRBP1-bound retinol is efficiently channeled towards esterification by LRAT in tissues like the liver. nih.gov Similarly, CRBP2, which is highly expressed in the small intestine, facilitates the absorption and esterification of dietary retinol. nih.gov Studies have demonstrated that CRBP-bound retinol is a direct and favored substrate for certain enzymes, including specific dehydrogenases involved in retinoic acid synthesis. nih.govresearchgate.net This "channeling" mechanism, revealed through tracer studies, ensures metabolic efficiency and prevents the uncontrolled activity of highly bioactive retinoids.

Influence of Physiological and Nutritional States on this compound Kinetics

For example, in states of vitamin A deficiency (VAD) , the body adapts to conserve and utilize retinol more efficiently. Tracer studies can quantify these adaptations. In VAD, the activity of LRAT is significantly reduced, reflecting the depletion of retinol stores. researchgate.net Conversely, when vitamin A levels are high, LRAT activity increases to enhance storage. nih.govnih.gov Studies in neonatal models, which naturally have lower vitamin A stores, show a faster turnover of plasma retinol, possibly as an adaptation to make the limited supply more available to tissues. nih.gov

Socioeconomic status and food security can also impact vitamin A status, which in turn affects retinol kinetics. mdpi.com By using this compound tracers, researchers can move beyond static serum measurements to understand how these factors affect the dynamic processes of retinol storage, turnover, and utilization in different populations. nih.gov

Interplay of this compound Metabolism with Other Lipid-Soluble Nutrients and Endogenous Factors

Retinoid metabolism does not occur in isolation. It is interconnected with the pathways of other lipid-soluble nutrients and is regulated by various endogenous factors.

Vitamin E (Tocopherol): As a major lipid-soluble antioxidant, vitamin E can protect retinol from oxidative damage. Studies suggest that α-tocopherol can scavenge retinol cation radicals, thereby preserving retinol levels. nih.gov The interplay is complex; in some models, α-tocopherol supplementation showed a more protective effect on retinal cells than retinol supplementation alone. researchgate.net this compound tracing can help quantify the sparing effect of vitamin E on retinol metabolism by measuring changes in the turnover and catabolism of the deuterated label in the presence of varying tocopherol levels.

Zinc: Zinc is another crucial factor, as it is required for the synthesis of retinol-binding protein (RBP) and for the function of retinol dehydrogenases. oregonstate.edu Zinc deficiency can impair the mobilization of retinol from the liver and its conversion to retinal, processes that can be quantitatively assessed using this compound kinetics. nih.govoregonstate.edu

Endogenous Factors: The metabolism of retinol is also regulated by nuclear receptors, such as the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR). nih.gov These receptors can influence the expression of genes encoding metabolic enzymes like LRAT. researchgate.netmdpi.com Furthermore, the physical properties of cell membranes and lipid bilayers can affect the rates at which retinol moves between cells and associates with enzymes, adding another layer of regulation to its metabolism. researchgate.netnih.gov

Computational and Theoretical Modeling with Retinol D8 Data

Prediction of Vitamin A Total Body Stores and Kinetic Parameters from Tracer Data

A primary application of Retinol-d8 tracer studies is the estimation of vitamin A total body stores (TBS), a key indicator of vitamin A status. nih.govnih.gov The retinol (B82714) isotope dilution (RID) technique is a well-established method for this purpose. nih.govnih.gov The underlying principle is that after an oral dose of labeled retinol, the tracer mixes with the body's unlabeled vitamin A pools. nih.gov After an equilibration period, the dilution of the tracer in the plasma can be used to calculate the total size of the body's vitamin A pool. nih.gov

Compartmental modeling significantly enhances the accuracy of RID predictions. nih.gov By analyzing the full kinetic curve of the tracer, modeling provides population-specific estimates for the coefficients used in the RID equation, rather than relying on assumptions from the literature. nih.gov

Using data from compartmental models, it is possible to predict not only TBS but also a range of other kinetic parameters that describe the dynamics of vitamin A metabolism. nih.gov For example, a model applied to young people with sickle cell disease predicted a TBS of 428 μmol, with 92% located in the larger, slow-turnover exchangeable pool. nih.gov

Below is an interactive table showcasing model-predicted kinetic parameters for vitamin A metabolism.

| Parameter | Description | Value | Unit | Citation |

| Total Body Stores (TBS) | The total amount of vitamin A in the body's exchangeable pools. | 428 | μmol | nih.gov |

| Plasma Retinol Mass | The amount of retinol present in the plasma compartment (Compartment 5). | 2.77 | μmol | nih.gov |

| Hepatocyte Retinol Mass | The amount of retinol present in the hepatocyte compartment (Compartment 4). | 1.39 (half of plasma) | μmol | nih.gov |

| Large Storage Pool Mass | The amount of vitamin A in the larger, slow-turnover extravascular pool (Compartment 6). | 394 | μmol (92% of TBS) | nih.gov |

| Small Storage Pool Mass | The amount of vitamin A in the smaller, rapid-turnover extravascular pool (Compartment 7). | 34 | μmol (8% of TBS) | nih.gov |

| System Disposal Rate | The overall rate at which vitamin A is irreversibly lost from the system. | 1.3 | μmol/day | nih.gov |

| System Fractional Catabolic Rate | The percentage of the total body stores catabolized per day. | 0.30 | %/day | nih.gov |

| Plasma to Large Pool Transfer | The percentage of daily plasma retinol turnover transferred to the large storage pool. | 59 | % | nih.gov |

| Plasma to Small Pool Transfer | The percentage of daily plasma retinol turnover transferred to the small storage pool. | 38 | % | nih.gov |

| Recycling from Large Pool | The fractional rate of retinol recycling from the large storage pool to plasma. | 3.1 | %/day | nih.gov |

| Recycling from Small Pool | The fractional rate of retinol recycling from the small storage pool to plasma. | 24 | %/day | nih.gov |

Simulation of Metabolic Fluxes and Pathways Using this compound Tracer Information

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. rsc.org The use of stable isotopes like this compound is central to MFA, as it allows for the tracing of atoms through metabolic pathways. rsc.org

By integrating this compound kinetic data into compartmental models, researchers can simulate the metabolic fluxes between different vitamin A pools. nih.gov These models can quantify the daily movement of retinol from plasma to various storage and utilization sites and the rate of its recycling back to the plasma. nih.gov For example, one study's model predicted that of the total plasma retinol turned over each day, 59% was transferred to the large extravascular storage pool, while 38% went to the smaller, more rapid pool. nih.gov The model also quantified the recycling flux, showing that the return of retinol to plasma was eight times faster from the smaller pool (24%/day) than from the larger one (3.1%/day). nih.gov

Furthermore, untargeted metabolomics can complement tracer studies by identifying a broad range of metabolites associated with plasma retinol levels. frontiersin.org This approach helps to elucidate the metabolic pathways influenced by vitamin A status, such as steroid hormone biosynthesis and glycerophospholipid metabolism, providing a more comprehensive picture of retinoid-related metabolic networks. frontiersin.org

Theoretical Frameworks for Dose-Response Relationships in Retinoid Bioconversion

Understanding the relationship between the intake of a vitamin A precursor (the dose) and the resulting biological effect (the response) is a key goal of nutritional science. Theoretical frameworks and mathematical models are used to characterize these dose-response relationships for the bioconversion of retinoids.

The conversion of retinol to its biologically active form, retinoic acid, is a critical step that is tightly regulated. nih.govnih.gov Studies using in vitro models, such as 3-D human skin equivalents, can provide quantitative data on the bioconversion of compounds like retinol and retinal to retinoic acid. nih.gov For instance, one study measured the amount of retinoic acid produced after treatment with retinol and retinal over time, finding that retinol could be a more steady source for retinoic acid formation than other retinoids. nih.gov

In clinical drug development, the maximal effect (Emax) model, which originates from receptor occupancy theory, is frequently used to describe the dose-response relationship. nih.gov This model can be applied to understand how varying doses of a precursor like this compound might affect a specific physiological endpoint. Model-based meta-analyses can be conducted on data from multiple studies to establish a consistent dose-response relationship for a class of compounds. nih.gov For analyzing experiments with multiple types of inputs each at different doses, including a shared zero-dose level, specific linear regression models can be employed to efficiently fit separate dose-response curves that all pass through the same common intercept. researchgate.net These theoretical frameworks are essential for predicting the physiological response to different levels of vitamin A intake and for establishing dietary recommendations.

Future Directions in Retinol D8 Research

Advancements in Multi-Isotope Labeling Strategies for Comprehensive Metabolomics

Future research will increasingly move beyond single-tracer experiments to multi-isotope labeling strategies, providing a more holistic view of metabolic networks. nih.gov In this approach, Retinol-d8 could be co-administered with other stable isotope-labeled nutrients, such as ¹³C-glucose or ¹⁵N-labeled amino acids. This allows for the simultaneous tracing of multiple metabolic fates and interactions. For instance, researchers can track the deuterium (B1214612) from this compound into its various metabolites while concurrently monitoring how the carbon skeletons from glucose are incorporated into the glycerol (B35011) backbone of retinyl esters or how amino acids contribute to the synthesis of retinoid-binding proteins.

This dual- or multi-labeling approach is critical for understanding how different metabolic pathways are coordinated. Stable isotope-based metabolic analysis is a powerful tool for tracing dynamic metabolic reactions and revealing novel pathways within and between cells. nih.gov By using mass spectrometry to detect the distinct mass shifts of deuterium, ¹³C, and ¹⁵N, a detailed map of nutrient partitioning and metabolic flux can be constructed. nih.gov This integrated strategy will be pivotal in elucidating how systemic metabolic states, such as those in diabetes or obesity, impact retinoid metabolism and function.

| Isotope Tracer | Metabolic Pathway Traced | Potential Research Question |

| This compound | Retinoid absorption, transport, storage, and catabolism. | How is dietary retinol (B82714) partitioned between storage as retinyl esters and conversion to retinoic acid? |

| ¹³C-Glucose | Central carbon metabolism (glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway). | Does the rate of retinol esterification correlate with glycolytic flux and the availability of glycerol-3-phosphate? |

| ¹⁵N-Amino Acids | Protein synthesis and amino acid metabolism. | How does vitamin A status, traced by this compound, affect the synthesis rates of key proteins like Retinol-Binding Protein (RBP) and Cellular Retinoic Acid-Binding Proteins (CRABPs)? |

| ¹³C-Fatty Acids | Fatty acid uptake, β-oxidation, and esterification. | Which specific dietary fatty acids are preferentially used for the esterification of newly absorbed retinol, traced by this compound? |

Integration of this compound Tracing with 'Omics' Technologies (e.g., Lipidomics, Proteomics)

The next frontier in understanding retinoid biology involves integrating this compound tracing with systems-level 'omics' analyses. This approach connects the metabolic fate of the tracer with global changes in lipids and proteins, providing a powerful method to link function to molecular changes. mdpi.com

Lipidomics: By combining this compound administration with comprehensive lipidomics analysis, researchers can precisely track the incorporation of the deuterium label into the vast pool of retinyl esters. This allows for the identification of specific fatty acids that are preferentially esterified to retinol under different physiological conditions. Furthermore, it can reveal how retinoid metabolism influences the broader lipid landscape, including phospholipids, triglycerides, and cholesterol esters, which are fundamental to the structure and signaling functions of cell membranes. nih.gov

Proteomics: The integration with proteomics offers the ability to correlate the metabolic flux of this compound with the expression levels of the entire proteome. nih.gov This is particularly valuable for identifying novel proteins involved in retinoid transport, metabolism, and signaling. For example, a longitudinal proteomic study on skin treated with retinol revealed changes in proteins related to glycan metabolism and protein biosynthesis. researchgate.net Using this compound as a tracer in similar studies would allow researchers to directly link the metabolic conversion of retinol to retinoic acid with the downstream regulation of protein networks, including enzymes, transporters (like ABCA4), and nuclear receptors that mediate retinoid effects. nih.govacs.org

| 'Omics' Technology | Integration with this compound | Key Research Targets |

| Lipidomics | Traces the deuterium label from this compound into specific retinyl ester species and other lipid classes. | Retinyl palmitate, Retinyl stearate, Retinyl oleate, Phospholipids, Di- and Tri-acylglycerols. |

| Proteomics | Correlates this compound metabolic flux with changes in protein expression. | Retinol-Binding Protein (RBP), Lecithin (B1663433):retinol acyltransferase (LRAT), Retinol Dehydrogenases (RDHs), Retinaldehyde Dehydrogenases (RALDHs), Cellular Retinoic Acid-Binding Proteins (CRABPs), Nuclear Receptors (RAR, RXR). nih.gov |

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in this compound Detection

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and sensitive method for quantifying this compound and its metabolites, future research will benefit from the development of more advanced analytical platforms. creative-proteomics.com The goal is to enhance sensitivity, specificity, and throughput, enabling the analysis of smaller sample volumes and the detection of ultra-trace metabolites.

Future platforms may incorporate:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide significantly higher resolution and mass accuracy than standard tandem mass spectrometers. This capability is crucial for resolving isobaric interferences and accurately identifying unknown this compound metabolites in complex biological matrices.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. Coupling IMS with LC-MS can provide an additional dimension of separation, improving the ability to distinguish between different retinoid isomers and isotopologues that may be difficult to separate chromatographically.

Miniaturized and High-Throughput Systems: The development of microfluidic "lab-on-a-chip" devices and automated sample preparation workflows can drastically increase the speed of analysis. nih.gov This would be particularly advantageous for large-scale clinical or population studies using this compound, allowing for more efficient processing of samples.

| Analytical Platform | Current Capability (LC-MS/MS) | Future Enhancement | Advantage |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | Orbitrap, FT-ICR | Higher mass accuracy and resolution for confident metabolite identification. |

| Separation | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Ion Mobility Spectrometry (IMS) | Improved separation of isomers and isobars; increased peak capacity. |

| Sensitivity | ng/mL to pg/mL range. creative-proteomics.com | Sub-pg/mL range | Enables analysis of smaller sample volumes (e.g., micro-biopsies, dried blood spots). |

| Throughput | Minutes per sample | Seconds to minutes per sample | Facilitates large-scale population screening and dynamic metabolic studies. |

Exploration of Deuterium Kinetic Isotope Effects in Retinoid Metabolism

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can slow down the rate of reactions where this bond is broken. musechem.com This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), provides a powerful tool for probing enzyme mechanisms. nih.gov The presence of a significant KIE is strong evidence that C-H bond cleavage is a rate-limiting step in an enzymatic reaction. nih.gov

| Enzyme | Reaction Catalyzed | Potential for KIE Study with this compound |

| Retinol Dehydrogenase (RDH) | Retinol → Retinal | High potential. The C-H bond at the hydroxyl-bearing carbon is broken. Comparing reaction rates of retinol vs. specifically labeled this compound can reveal if this step is rate-limiting. |

| Lecithin:retinol acyltransferase (LRAT) | Retinol + Acyl-CoA → Retinyl Ester | Low potential. This reaction involves the esterification of the hydroxyl group, not the cleavage of a C-H bond on the retinol molecule itself. |

| Retinaldehyde Dehydrogenase (RALDH) | Retinal → Retinoic Acid | Not directly applicable with this compound unless the label is on the aldehyde proton, but KIE studies using deuterated retinal could be informative for this step. |

| Cytochrome P450 (CYP) enzymes (e.g., CYP26) | Oxidation/Catabolism of Retinoic Acid | High potential. Many P450-mediated reactions involve C-H bond hydroxylation. Using deuterated retinoic acid derived from this compound could probe catabolic mechanisms. nih.gov |

Application of this compound in Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Studies

While in vivo human and animal studies are invaluable, advanced in vitro and ex vivo models that better recapitulate human physiology are essential for detailed mechanistic investigations. researchgate.netmdpi.com The application of this compound in these systems offers a controlled environment to study retinoid metabolism without the complexities of a whole organism.

Future research will increasingly employ this compound in models such as: